molecular formula C15H11ClF3NO3 B2696448 Methyl 5-chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylate CAS No. 338977-65-4

Methyl 5-chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2696448
CAS No.: 338977-65-4
M. Wt: 345.7
InChI Key: CXNCGTLZFPBYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound with the molecular formula C14H9ClF3NO3 and a molecular weight of 331.67 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H9ClF3NO3. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with various functional groups, including a chloro group (Cl), a trifluoromethyl group (CF3), and a carboxylate group (CO2H) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. This compound’s properties, such as melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Calcium-Channel Antagonist Activity

One of the notable applications of compounds closely related to Methyl 5-chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylate is their potential as calcium-channel antagonists. Research has highlighted derivatives of 1,4-dihydropyridines, exhibiting calcium modulatory properties, which are crucial in medical research for developing treatments for cardiovascular diseases (Linden et al., 2011).

Chemical Synthesis and Structural Analysis

Studies also focus on the synthesis and reactions of chemical structures involving similar functional groups, offering insights into the methods of creating complex molecules with specific properties. For example, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones showcases the intricate process of creating molecules with pharmacophoric substituents, which could be of pharmacological interest (Kandinska et al., 2006).

Protoporphyrinogen IX Oxidase Inhibitors

The compound and its derivatives have been studied for their role as inhibitors of protoporphyrinogen IX oxidase, a key enzyme in the biosynthesis pathway of heme, which is a target for developing herbicides and antimicrobial agents. This research highlights the compound's potential in addressing needs in agriculture and medicine (Li et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, it should be handled with appropriate safety measures to prevent exposure and contamination .

Properties

IUPAC Name

methyl 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO3/c1-23-14(22)12-6-11(16)8-20(13(12)21)7-9-2-4-10(5-3-9)15(17,18)19/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNCGTLZFPBYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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